Quinacrine dihydrochloride

Catalog No.
S548903
CAS No.
69-05-6
M.F
C23H30ClN3O.2HCl
M. Wt
472.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinacrine dihydrochloride

CAS Number

69-05-6

Product Name

Quinacrine dihydrochloride

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

Molecular Formula

C23H30ClN3O.2HCl

Molecular Weight

472.9 g/mol

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H

InChI Key

UDKVBVICMUEIKS-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Solubility

10 to 50 mg/mL at 64° F (NTP, 1992)

Synonyms

Acrichine, Atabrine, Atebrin, Dihydrochloride, Quinacrine, Dimesylate, Quinacrine, Hydrochloride, Quinacrine, Mepacrine, Monoacetate, Quinacrine, Monohydrochloride, Quinacrine, Monomesylate, Quinacrine, Quinacrine, Quinacrine Dihydrochloride, Quinacrine Dihydrochloride, Dihydrate, Quinacrine Dihyrochloride, (R)-Isomer, Quinacrine Dihyrochloride, (S)-Isomer, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine, (+-)-Isomer, Quinacrine, (R)-Isomer, Quinacrine, (S)-Isomer

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Antiviral Properties:

Quinacrine has shown promising results in inhibiting the replication of various viruses, including:

  • SARS-CoV-2: Studies have demonstrated Quinacrine's ability to significantly reduce viral replication in cell cultures. Its mechanism of action involves raising the pH in acidic cellular compartments, hindering viral enzymes crucial for entry into host cells. Additionally, it can bind to viral RNA, further impeding its replication. [Source: ]
  • HIV: Research suggests Quinacrine might possess antiviral activity against HIV by interfering with its replication cycle.
  • Ebola virus: Studies indicate Quinacrine's potential to inhibit Ebola virus replication, highlighting its broad-spectrum antiviral capabilities. [Source: ]

Antiparasitic Effects:

While no longer a first-line treatment, Quinacrine has demonstrated effectiveness against certain parasitic infections:

  • Giardia lamblia: This intestinal parasite can cause giardiasis, and Quinacrine has been shown to be effective in its treatment. [Source: ]
  • Tapeworms: Quinacrine exhibits activity against various tapeworm species, although other medications are generally preferred due to their better safety profiles. [Source: ]

Immunomodulatory Potential:

Quinacrine's ability to modulate the immune system has made it a subject of research in various inflammatory conditions:

  • Lupus erythematosus: Studies suggest Quinacrine's efficacy in treating cutaneous lupus erythematosus, possibly by suppressing inflammatory pathways. [Source: ]
  • Rheumatoid arthritis: Research indicates Quinacrine's potential to alleviate symptoms of rheumatoid arthritis by modulating immune responses. [Source: ]

Other Areas of Investigation:

Beyond the aforementioned applications, Quinacrine is being explored in various research areas, including:

  • Cancer therapy: Studies are investigating Quinacrine's potential to target cancer cells through various mechanisms, including disrupting their DNA replication and inducing cell death. [Source: ]
  • Prion diseases: Research suggests Quinacrine might hold promise in treating prion diseases like Alzheimer's and Creutzfeldt-Jakob disease by interfering with the misfolding of prion proteins. [Source: ]

Physical Description

Quinacrine dihydrochloride appears as bright yellowish needles or bright yellow powder. Odorless. pH of a 1% aqueous solution is about 4.5.(NTP, 1992). Used as an anti-malarial drug. Moderately toxic.

Melting Point

478 to 482 °F (Decomposes) (NTP, 1992)

Related CAS

83-89-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.

MeSH Pharmacological Classification

Anticestodal Agents

Pictograms

Irritant

Irritant

Other CAS

69-05-6

Wikipedia

Quinacrine hydrochloride

Dates

Modify: 2023-09-13

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